![molecular formula C10H13N3O B12996271 1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by a fused ring system consisting of a pyridine ring and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization with a diazepine precursor. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine and diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
- 1-Propyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
- 1-Butyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
Uniqueness
1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions, potentially leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-ethyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C10H13N3O/c1-2-13-6-4-10(14)12-8-7-11-5-3-9(8)13/h3,5,7H,2,4,6H2,1H3,(H,12,14) |
InChI Key |
IBOYZMZFOQBZOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=O)NC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


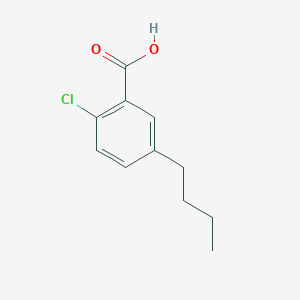
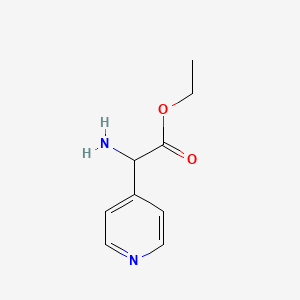
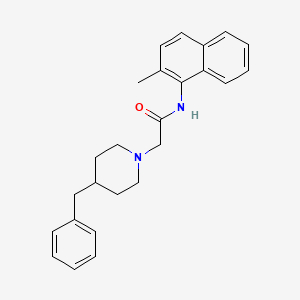
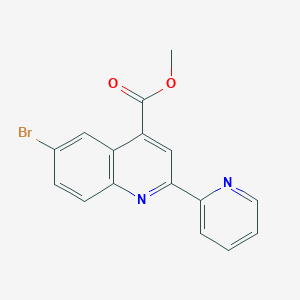
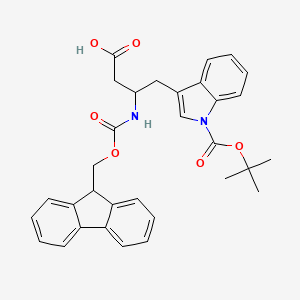
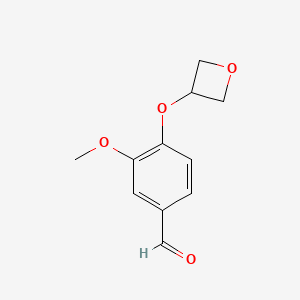
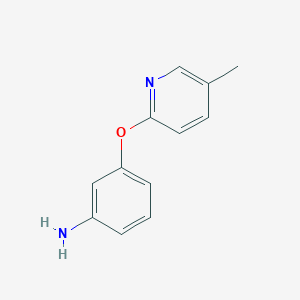

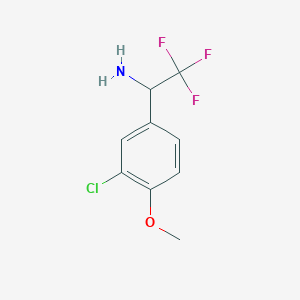
![6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid](/img/structure/B12996241.png)
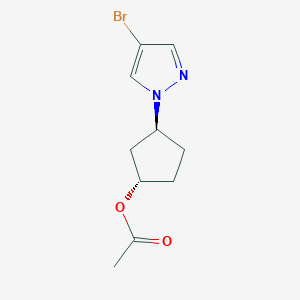
![6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B12996259.png)
![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)

